1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
Molecular Formula: C₁₂H₁₄N₄OS Molecular Weight: 262.33 g/mol Structure: This compound features a pyrrolidine ring substituted at the 3-position with a 1H-1,2,3-triazole moiety and linked via an ethanone bridge to a thiophen-2-yl group. The triazole and thiophene groups confer distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science applications .
For example, describes the synthesis of similar triazolyl-pyrrolidinyl ethanones using solid- or solution-phase methods with yields exceeding 85% .
Properties
IUPAC Name |
2-thiophen-2-yl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(8-11-2-1-7-18-11)15-5-3-10(9-15)16-6-4-13-14-16/h1-2,4,6-7,10H,3,5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXWMTCVDFFTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition . The pyrrolidine ring can be introduced through subsequent reactions involving appropriate precursors and reagents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The triazole and pyrrolidine rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions may involve reagents like alkyl halides, amines, or alcohols, often under basic or acidic conditions.
Major Products Formed:
Oxidation products include thiophene sulfoxides and sulfones.
Reduction products may include derivatives with reduced thiophene or triazole groups.
Substitution products can vary widely depending on the reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The triazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents.
Medicine: Its potential biological activity may be explored for therapeutic uses, such as in the treatment of infections or inflammatory conditions.
Industry: The compound's unique structure may be useful in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects depends on its molecular targets and pathways. The triazole ring, in particular, can interact with various biological targets, such as enzymes or receptors, leading to specific biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolyl-Pyrrolidine Derivatives
Key Differences :
- Substituent Position: The thiophene substitution (2-yl vs.
- Heterocyclic Core : Replacement of pyrrolidine with azepane (7-membered ring) in 2dag increases molecular weight and may enhance lipophilicity .
Triazole-Tetrazole Hybrids
Comparison :
- Heterocycle Stability : Tetrazoles (e.g., compounds 15–21 in ) exhibit higher ring strain and acidity compared to triazoles, influencing their reactivity in medicinal chemistry .
- Synthetic Routes: Tetrazole derivatives require sodium azide and triethyl orthoformate, whereas triazole analogs often utilize CuAAC, which is more atom-economical .
Benzothiazole-Piperazine-Triazole Hybrids
Key Differences :
- Complexity : Compound 5i incorporates a benzothiazole and diphenyltriazole, increasing molecular complexity and weight compared to the simpler thiophene-triazole scaffold .
- Bioactivity : The benzothiazole moiety is associated with anticancer activity, suggesting divergent applications compared to thiophene-based derivatives .
Thiophene-Containing Analogs
Key Differences :
- Core Structure : E28 lacks the triazole-pyrrolidine system but shares the thiophen-2-yl group, highlighting its role as a synthetic intermediate .
- Biological Relevance : The pyrazoline derivative in demonstrates the importance of thiophene in modulating conformational stability for crystallography studies .
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazole ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:
Antioxidant Properties
Research indicates that compounds containing the triazole moiety often exhibit significant antioxidant activity. For instance, derivatives of triazole have shown to scavenge free radicals effectively. The compound is hypothesized to have similar properties due to its structural characteristics.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with the 1,2,4-triazole structure have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | U-87 | 15.4 | Apoptosis |
| Study B | MCF-7 | 10.2 | Cell Cycle Arrest |
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The presence of the thiophene ring may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased efficacy against bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with triazole structures can inhibit key enzymes involved in cancer progression and microbial growth.
- Cell Signaling Pathways : The compound may modulate various signaling pathways that regulate cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound can reduce oxidative stress in cells.
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of a triazole derivative similar to our compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of triazole compounds against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising activity against this pathogen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
